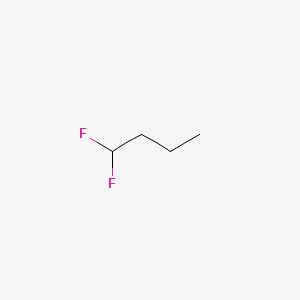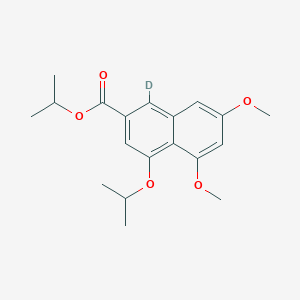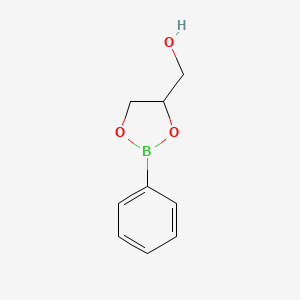![molecular formula C10H16Cl2O4 B14754942 2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 722-29-2](/img/structure/B14754942.png)
2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is a chemical compound known for its unique structure and properties It features two 1,3-dioxolane rings connected by an ethane-1,2-diyl bridge, with chloromethyl groups attached to the 4-position of each dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] typically involves the reaction of ethylene glycol with formaldehyde and hydrochloric acid to form the dioxolane rings. The chloromethyl groups are introduced through a chloromethylation reaction, which involves the use of chloromethyl methyl ether or similar reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols[][4].
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted dioxolanes, alcohols, aldehydes, and carboxylic acids, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] exerts its effects is primarily through its reactive chloromethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of dioxolane rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Features sulfonate groups instead of chloromethyl groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Contains chlorophenyl groups and is used in different applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its dual dioxolane rings and reactive chloromethyl groups, which provide versatility in chemical reactions and applications. Its structure allows for the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry[15][15].
Properties
CAS No. |
722-29-2 |
|---|---|
Molecular Formula |
C10H16Cl2O4 |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
4-(chloromethyl)-2-[2-[4-(chloromethyl)-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H16Cl2O4/c11-3-7-5-13-9(15-7)1-2-10-14-6-8(4-12)16-10/h7-10H,1-6H2 |
InChI Key |
WHWWINQJQRHLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)CCC2OCC(O2)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


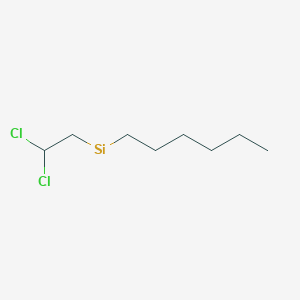
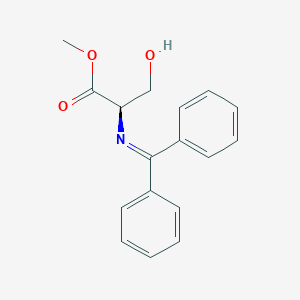
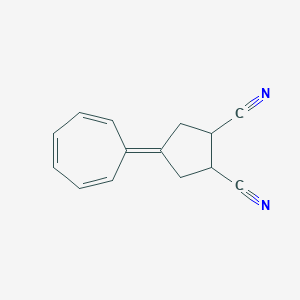

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
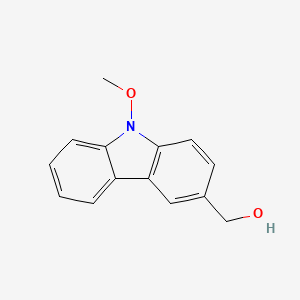
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
